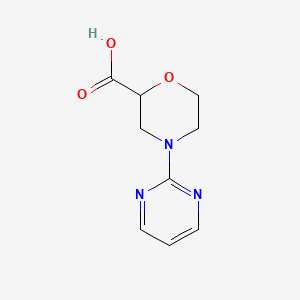

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

CAS No.: 1249103-94-3

Cat. No.: VC2695051

Molecular Formula: C9H11N3O3

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249103-94-3 |

|---|---|

| Molecular Formula | C9H11N3O3 |

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | 4-pyrimidin-2-ylmorpholine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) |

| Standard InChI Key | JCWSNMPZSLAJRP-UHFFFAOYSA-N |

| SMILES | C1COC(CN1C2=NC=CC=N2)C(=O)O |

| Canonical SMILES | C1COC(CN1C2=NC=CC=N2)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Identification

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is characterized by its heterocyclic structure featuring a pyrimidine ring attached to a morpholine ring at the 2-position, with a carboxylic acid group at position 2 of the morpholine ring. This compound has a CAS number of 1249103-94-3, which serves as its unique identifier in chemical databases and research literature . The chemical structure encompasses three key components that contribute to its reactivity and potential applications: the pyrimidine ring (a six-membered heterocycle with two nitrogen atoms), the morpholine ring (a six-membered heterocycle containing an oxygen atom and a nitrogen atom), and the carboxylic acid functional group.

Physical and Chemical Properties

The compound is defined by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11N3O3 |

| Molecular Weight | 209.20 g/mol |

| Physical Appearance | Off-white to light yellow powder |

| Standard Purity | 98% minimum |

| Solubility | Soluble in polar organic solvents |

The molecular formula C9H11N3O3 indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms within its structure . This composition contributes to the compound's ability to participate in various chemical reactions and biological interactions. The molecular weight of 209.20 g/mol places it in a range favorable for drug-like properties according to Lipinski's Rule of Five, which is a preliminary indicator of its potential in pharmaceutical applications.

Synthetic Pathways and Production

Manufacturing Considerations

The industrial production of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid requires careful control of reaction conditions and purification processes to ensure high purity. Manufacturing facilities typically employ specialized equipment and procedures to handle the reactive intermediates involved in the synthesis. Quality control measures, including analytical testing for purity and identity, are essential components of the manufacturing process to meet the 98% minimum purity standard .

Applications in Medicinal Chemistry

Pharmaceutical Intermediate

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid serves primarily as a pharmaceutical intermediate in the synthesis of more complex drug candidates . The compound's structure provides a valuable scaffold that can be further modified to introduce additional functional groups, thereby enabling the creation of diverse chemical libraries for drug discovery programs. The presence of the carboxylic acid group offers a convenient handle for further derivatization through esterification, amide formation, or reduction reactions.

Structure-Activity Relationship Considerations

The structural features of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid contribute to its potential in medicinal chemistry:

-

The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions with biological targets, including proteins and nucleic acids.

-

The morpholine ring introduces conformational constraints and provides a basic nitrogen atom that can participate in hydrogen bonding or serve as a proton acceptor.

-

The carboxylic acid group can form salt bridges with positively charged residues in proteins or be modified to enhance pharmacokinetic properties.

These structural elements collectively determine the compound's ability to interact with biological targets, influencing its potential therapeutic applications.

Chemical Reactivity Profile

Nucleophilic Substitution Reactions

The nitrogen atom in the morpholine ring of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid possesses nucleophilic character, enabling it to participate in various substitution reactions. This reactivity can be harnessed for introducing additional functional groups or linking the compound to other molecular entities. For instance, alkylation or acylation of the morpholine nitrogen can occur under appropriate conditions, although such reactions must be carefully controlled due to the presence of other functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume